![molecular formula C12H8N2O2S B14223126 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole CAS No. 823199-07-1](/img/structure/B14223126.png)
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and an ethynyl group attached to a nitrophenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-nitrophenylacetylene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as triethylamine, in an inert atmosphere . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro-oxides or thiazole oxides.
Reduction: Formation of amines or reduced thiazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl moiety may play a role in the compound’s ability to interact with biological molecules, while the thiazole ring contributes to its overall stability and reactivity .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-oxazole
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-imidazole
- 2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-triazole
Uniqueness
2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole is unique due to the presence of both the thiazole ring and the nitrophenyl ethynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thiazole ring’s aromaticity and the nitrophenyl group’s electron-withdrawing nature contribute to its reactivity and stability .
特性
CAS番号 |
823199-07-1 |
|---|---|
分子式 |
C12H8N2O2S |
分子量 |
244.27 g/mol |
IUPAC名 |
2-methyl-4-[2-(3-nitrophenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C12H8N2O2S/c1-9-13-11(8-17-9)6-5-10-3-2-4-12(7-10)14(15)16/h2-4,7-8H,1H3 |
InChIキー |
WRUXBWXDEVLYJY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


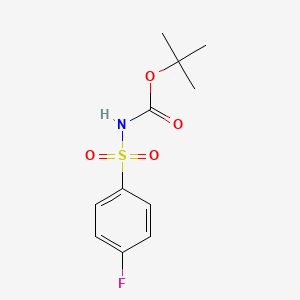

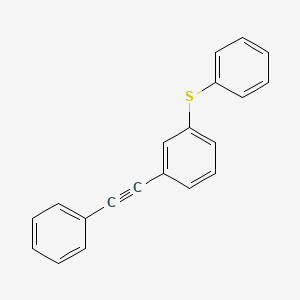
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)

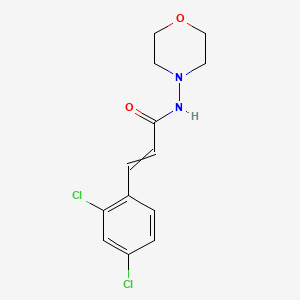
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
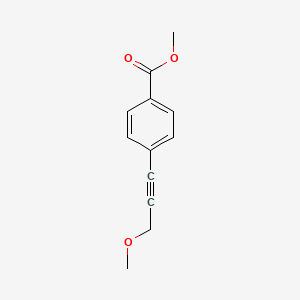
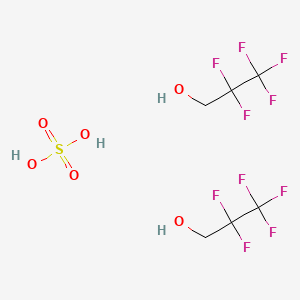
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)


